N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(13-7-10-16-8-3-1-4-9-16)24-25-15-22-20-18(21(25)28)14-23-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRCSPMYCYIRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The phenylbutanamide moiety is then introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide involves the inhibition of CDKs, which are crucial regulators of the cell cycle. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Table 1. EGFR and MCF-7 Activity of Selected Analogues
| Compound | MCF-7 IC₅₀ (µM) | EGFR IC₅₀ (µM) | Apoptosis Activity |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Lowest |
| Erlotinib | N/A | 0.03 | Reference |
Data sourced from Horchani et al. (2021)
Antimicrobial Activity
Pyrazolopyrimidine-peptide hybrids, such as ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido]pentanamido} acetate (17), exhibit broad-spectrum antibacterial effects. These compounds achieve MIC < 1 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli but show resistance in Pseudomonas aeruginosa (MIC = 3 µg/mL), likely due to efflux pump mechanisms .
Table 2. Antimicrobial MIC Values
| Strain | MIC (µg/mL) | CLSI Breakpoint (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | <1 | ≤1 (Susceptible) |
| E. faecalis ATCC 29212 | <1 | ≤1 (Susceptible) |
| E. coli ATCC 25922 | <1 | ≤1 (Susceptible) |
| P. aeruginosa ATCC 27853 | 3 | ≥2 (Resistant) |
Structural Modifications and Pharmacokinetics
- 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : The tert-butyl group enhances metabolic stability, while the hydroxylphenyl moiety improves solubility .
- Pyrazolo[3,4-d]pyrimidinones as P53/MDM2 inhibitors: Substitutions at position 3 (e.g., morpholine, trifluoromethyl) increase binding to MDM2, a critical protein in cancer progression .
Patent Landscape
- EP 4 374 877 A2 (2024) : Highlights pyrrolo[1,2-b]pyridazine derivatives with pyrimidine substituents, emphasizing their superior kinase selectivity compared to simpler pyrazolopyrimidines .
Key Research Findings
EGFR Binding : The 4-phenylbutanamide group in N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide facilitates hydrogen bonding with Lys721 and Asp831 in EGFR’s ATP-binding pocket, as confirmed by molecular docking .
Antibacterial Mechanism : Peptide-pyrazolopyrimidine conjugates disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins (PBPs), validated by FAB-MS and IR spectroscopy .
Resistance Mechanisms: P. aeruginosa resistance correlates with overexpression of MexAB-OprM efflux pumps, reducing intracellular drug concentrations .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.44 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is critical for its biological activity.
The primary mechanism of action for this compound involves selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a pivotal regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, thus disrupting its normal function .
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits tumor growth in several cancer cell lines. For instance, it has been observed to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells .
- Cell Cycle Arrest : The compound causes arrest in the S and G2/M phases of the cell cycle, leading to DNA fragmentation—a hallmark of apoptosis. This effect was confirmed through flow cytometric analyses .
- Dual Inhibition : Some derivatives of pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors targeting both EGFR and VGFR2 pathways, which are crucial in cancer progression. These compounds exhibited IC50 values ranging from 0.3 to 24 µM against these targets .
This compound interacts with various biomolecules and enzymes involved in kinase activity. Its effects on cellular processes include:
- Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation.
- Cell Signaling Pathways : It impacts key signaling pathways that govern cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
